2-Ethyl-4-iodoaniline
Overview
Description
2-Ethyl-4-iodoaniline is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antitumor Compounds
2-Ethyl-4-iodoaniline has been utilized in the synthesis of novel antitumor compounds. A study demonstrated the interaction of 2-iodoaniline derivatives with a range of arylsulfonyl chlorides to produce sulfonamides, which underwent further reactions to yield compounds with selective inhibition of cancer cell lines, especially in colon and renal origins (McCarroll et al., 2007).
Carbonylation Reactions
This compound derivatives have been used in palladium-catalyzed carbonylation reactions. These reactions led to the synthesis of various compounds, depending on the substituents used. This method provided a versatile approach to produce different chemical structures (Ács et al., 2006).
Structural Studies in Crystal Engineering
The compound has been studied in the field of crystal engineering. Research comparing the crystal structures of various 4-phenoxyanilines, including 4-(4′-Iodo)phenoxyaniline, highlighted its role in understanding molecular structures and their properties (Dey & Desiraju, 2004).
Iodolactonisation Reactions
In the realm of organic chemistry, this compound has been a key component in iodolactonisation reactions. These reactions are crucial for preparing specific organic compounds, showing the versatility of this compound in synthetic organic chemistry (Fu & Ma, 2005).
Carbohydrate Chemistry
The compound has found applications in carbohydrate chemistry, specifically in protecting groups for carbohydrate thioglycoside donors. This use is important for synthesizing complex sugars and derivatives, highlighting its utility in carbohydrate synthesis (Crich & Bowers, 2006).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-iodoaniline . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity. Furthermore, individual factors such as age, sex, health status, and genetic factors can influence its efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-iodoaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In some cell types, this compound can influence cell signaling pathways by modulating the activity of specific kinases or phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound may affect the expression of genes involved in oxidative stress response, leading to an increase in the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH. Over time, this compound may degrade into other products, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exhibit threshold effects, where significant changes in cellular and physiological processes are observed. High doses of this compound can lead to toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, due to the accumulation of reactive intermediates and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can participate in further biochemical reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. In some cases, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, the compound may be directed to the endoplasmic reticulum or other organelles, affecting their function and activity .
Properties
IUPAC Name |
2-ethyl-4-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZGDYLTZBAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359251 | |
Record name | 2-ethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99471-67-7 | |
Record name | 2-ethyl-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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